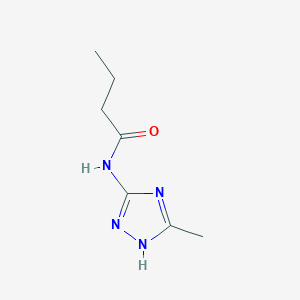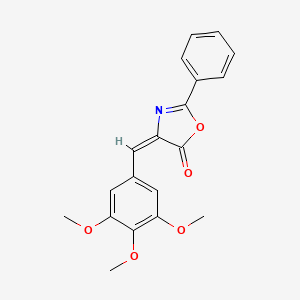
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-phenyl-4-oxazolinone with 3,4,5-trimethoxybenzaldehyde under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: May be used in the development of new materials or as a chemical intermediate.
作用機序
The mechanism of action of 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Phenyl-4-oxazolinone: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.
Other Oxazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one is unique due to the presence of both phenyl and trimethoxybenzylidene groups, which may impart distinct biological and chemical properties compared to other oxazole derivatives.
特性
分子式 |
C19H17NO5 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
(4E)-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)17(15)24-3)9-14-19(21)25-18(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9+ |
InChIキー |
HICJFGUVXOQAFR-NTEUORMPSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
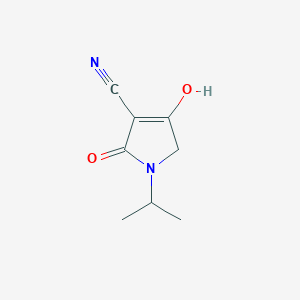

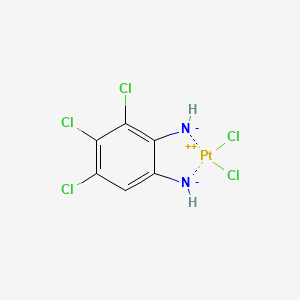


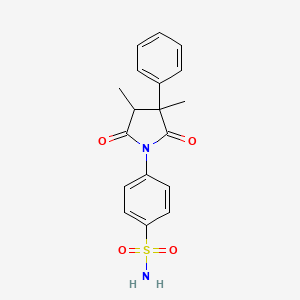
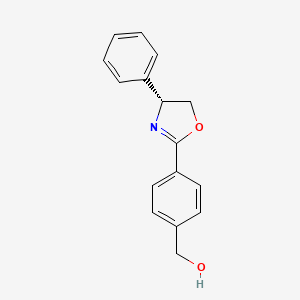
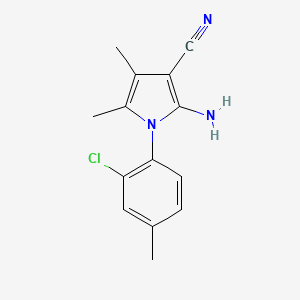
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)

